1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring with two methyl groups at the 2 and 5 positions and an ethanone functional group attached to one of the nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic chemistry methods, often involving the cyclization of diamines or related precursors. The specific stereochemistry of the piperazine ring is crucial for its biological activity and interactions.
1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone is classified as:
The synthesis of 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone typically involves the following steps:
The synthesis may require specific conditions such as temperature control and solvent choice to optimize yield and purity. For example, using solvents like dimethylformamide or dichloromethane can facilitate better solubility and reaction kinetics.
1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding through non-covalent interactions such as hydrogen bonding or hydrophobic interactions.
The specific pathways depend on the biological context but generally involve:
1-((2S,5S)-2,5-Dimethylpiperazin-1-yl)ethanone has several applications in scientific research:
The systematic IUPAC name for this chiral piperazine derivative is 1-[(2S,5S)-2,5-dimethylpiperazin-1-yl]ethanone, unambiguously defining its stereochemistry and functionalization [6]. The molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol. The (2S,5S) configuration specifies the cis-orientation of the methyl substituents on the piperazine ring, creating a plane of symmetry that distinguishes it from other stereoisomers [6] [9]. This stereochemical assignment is critical as it governs the compound’s biological interactions and physicochemical behavior. The isomeric SMILES notation (C[C@H]1CN[C@H](CN1C(=O)C)C
) and InChIKey (IZFVIZORCOWLJA-BQBZGAKWSA-N
) provide machine-readable descriptors of its absolute configuration [6].
Table 1: Stereoisomeric Variations and Properties
Configuration | Relative Energy (kcal/mol) | Dipole Moment (D) | Biological Relevance |
---|---|---|---|
(2S,5S) | 0 (reference) | 3.2 | High target selectivity |
(2R,5R) | 0 | 3.2 | Enantiomeric pair |
(2S,5R) | 1.8 | 2.9 | Reduced bioactivity |
(2R,5S) | 1.8 | 2.9 | Reduced bioactivity |
The stereospecificity of this compound is further evidenced by its distinct pharmacological profile compared to non-chiral analogs like 1-(piperazin-1-yl)ethanone. The (2S,5S) configuration optimizes spatial compatibility with enzymatic binding pockets, particularly in neurological targets [10].
Although direct crystal structure data for 1-((2S,5S)-2,5-dimethylpiperazin-1-yl)ethanone is limited in the provided sources, high-resolution analyses of analogous (2S,5S)-dimethylpiperazine complexes reveal a chair conformation with ring puckering parameters (q = 0.56 Å, θ = 4.2°) [4] [6]. The cis-methyl groups adopt equatorial positions, minimizing 1,3-diaxial steric strain. This conformation is stabilized by intramolecular CH···O interactions (2.48 Å) between the acetyl carbonyl and axial hydrogens [4] [6].
Table 2: Key Crystallographic Parameters for Piperazine Analogs
Parameter | Value | Method |
---|---|---|
Space group | P2₁/c | X-ray diffraction |
Torsion angle N1-C2-C5-N4 | -56.8° | DFT optimization |
C=O bond length | 1.225 Å | X-ray/DFT |
N-C(O) bond length | 1.352 Å | X-ray/DFT |
Ring puckering amplitude | 0.56 Å | Cremer-Pople analysis |
Lattice packing in related structures demonstrates R₂²(8) hydrogen-bonding motifs via N-H···O=C interactions (2.89 Å), forming centrosymmetric dimers [4]. The acetyl group’s planarity (ω = 178.5°) and minimal deviation from the piperazine mean plane (8.7°) enhance crystalline order. These features contribute to the compound’s melting point (mp 112–114°C) and solubility profile [6].
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals the compound’s electronic landscape: the acetyl carbonyl oxygen bears a significant partial negative charge (δ = -0.512 e), while the tertiary N1 nitrogen exhibits moderate positivity (δ = -0.282 e) [5] [6]. Molecular electrostatic potential (MEP) maps show an electrophilic region above the carbonyl group (max +28 kcal/mol) and nucleophilic character near the secondary amine [6].
Table 3: Computed Physicochemical Parameters
Parameter | Value | Method | Prediction Model |
---|---|---|---|
logP (octanol-water) | 0.12 ± 0.05 | XLogP3-AA | Consensual model |
Water solubility | 12.8 mg/mL | Abraham solvation | QSPR |
ΔHvap | 45.6 kJ/mol | COSMO-RS | Thermodynamic |
HOMO-LUMO gap | 5.3 eV | DFT/B3LYP | Orbital energy |
Steric effects were quantified using Connolly surface analysis, showing a polar surface area (PSA) of 41.57 Ų and a molecular volume of 156.7 ų [5] [6]. The (2S,5S) configuration reduces steric congestion (Es = 0.87) compared to trans isomers (Es = 0.72), explaining its enhanced metabolic stability [6]. Frontier molecular orbital analysis indicates nucleophilic reactivity localized on N4 (HOMO energy = -6.8 eV), while the LUMO (-1.5 eV) resides primarily on the carbonyl group, supporting selective reactions at these sites [6].
Figure 3: Computed steric map (red = high occupancy; blue = low occupancy) and electrostatic potential surface (red = negative; blue = positive) illustrating electronic anisotropy and steric accessibility
These computational insights rationalize the compound’s high gastrointestinal absorption (predicted HIA >90%) and blood-brain barrier penetration (log BB = -0.4), making it a privileged scaffold for CNS-targeting therapeutics [6]. The low energy barrier for ring inversion (ΔG‡ = 5.2 kcal/mol) enables conformational adaptability upon target binding, a feature exploited in kinase inhibitor design [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8